molecular formula C20H23N3O3 B2962416 6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320885-30-9

6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2962416
CAS RN: 2320885-30-9
M. Wt: 353.422
InChI Key: XUVMXGGGNPLCIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the assembly of the cyclopropyl ring, the introduction of the piperidin-4-yl moiety, and the formation of the pyridazinone ring. Researchers have employed various synthetic routes, such as radical approaches or multicomponent reactions, to access this intriguing scaffold . Further optimization and scalability are essential for practical applications.


Molecular Structure Analysis

The molecular structure of 6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one reveals a fused pyridazinone core with a cyclopropyl ring and a substituted piperidine side chain. The cyclopropyl group imparts rigidity, potentially influencing binding interactions with biological targets. Computational studies and X-ray crystallography have elucidated its 3D arrangement .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have explored its reactivity in the context of functional group modifications and diversification . Understanding its reactivity profile is crucial for designing derivatives with improved properties.

properties

IUPAC Name

6-cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-17-6-4-15(5-7-17)20(25)22-12-10-16(11-13-22)23-19(24)9-8-18(21-23)14-2-3-14/h4-9,14,16H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVMXGGGNPLCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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